N-benzyl-2-(2-methoxyphenoxy)propanamide
Description
N-Benzyl-2-(2-methoxyphenoxy)propanamide is an amide derivative featuring a benzyl group at the nitrogen atom and a 2-methoxyphenoxy substituent at the propanamide backbone. Its structure combines aromatic and ether functionalities, which may influence its pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34g/mol |
IUPAC Name |
N-benzyl-2-(2-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C17H19NO3/c1-13(21-16-11-7-6-10-15(16)20-2)17(19)18-12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19) |
InChI Key |
QOYXKRBKRYXCPG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2OC |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Anticonvulsant and Analgesic Profiles
Receptor Binding and Selectivity
- Compounds with methoxyphenoxy groups (e.g., indolyl derivatives): Display affinity for α₁-, α₂-, and β₁-adrenoceptors, with antiarrhythmic and spasmolytic effects . The 2-methoxyphenoxy group may enhance receptor interaction due to its electron-donating properties.
Structure-Activity Relationship (SAR) Insights
Fluorine substitution (e.g., ) enhances metabolic stability and bioavailability through electronic effects.
Amide Backbone Modifications: Replacement of methoxyphenoxy with dioxopyrrolidin (e.g., ) introduces conformational rigidity, improving anticonvulsant potency.
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